molecular formula C13H16N2 B11092886 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6678-83-7

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11092886
CAS No.: 6678-83-7
M. Wt: 200.28 g/mol
InChI Key: WPILWEFRBGMVDD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6678-83-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1,3-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-6,8-9,14-15H,7H2,1-2H3

InChI Key

WPILWEFRBGMVDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)C)NC3=CC=CC=C23

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Isomers of 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-β-carboline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the stereochemical landscape of 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-β-carboline (1,3-dimethyl-THBC), a substituted tetrahydro-β-carboline. The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2] Understanding the stereoisomerism of its derivatives is critical, as the spatial arrangement of substituents profoundly influences pharmacological and pharmacokinetic properties.

Introduction to the Stereochemistry of 1,3-Dimethyl-THBC

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-β-carboline possesses two stereogenic centers at the C-1 and C-3 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the two methyl groups.

  • Cis Isomers: (1R,3S) and (1S,3R) - The methyl groups are on the same face of the piperidine ring.

  • Trans Isomers: (1R,3R) and (1S,3S) - The methyl groups are on opposite faces of the piperidine ring.

The interconversion between these stereoisomers is not spontaneous and requires significant energy input, making them separable and individually characterizable. The specific stereochemistry is a crucial determinant of the molecule's interaction with biological targets.

Synthesis and Generation of Stereoisomers

The primary route to the 1,3-disubstituted tetrahydro-β-carboline core is the Pictet-Spengler reaction.[1][3] This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For 1,3-dimethyl-THBC, this would typically involve the reaction of tryptamine with acetaldehyde.

The Pictet-Spengler reaction, when carried out under non-stereospecific conditions, often yields a mixture of both cis and trans diastereomers.[4][5] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst, which can favor either kinetic or thermodynamic control.[6]

Pictet_Spengler_Reaction Tryptamine Tryptamine Intermediate Schiff Base Intermediate Tryptamine->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Acid Acid Catalyst (H⁺) Intermediate->Acid Isomer_Mix Mixture of Cis and Trans 1,3-Dimethyl-THBC Acid->Isomer_Mix Cyclization

Caption: Generalized Pictet-Spengler reaction for the synthesis of 1,3-Dimethyl-THBC.

Separation and Purification of Diastereomers

The separation of the cis and trans diastereomers of 1,3-disubstituted tetrahydro-β-carbolines is a critical step for their individual characterization and biological evaluation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Experimental Protocol: Diastereomer Separation by HPLC

Objective: To separate the cis and trans diastereomers of 1,3-dimethyl-THBC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical column suitable for separating diastereomers (e.g., normal-phase silica gel or a reversed-phase C18 column). Chiral stationary phases can also be effective for separating diastereomers.[9]

Materials:

  • Crude reaction mixture of 1,3-dimethyl-THBC containing both cis and trans isomers.

  • HPLC-grade solvents (e.g., hexane, isopropanol for normal-phase; acetonitrile, water for reversed-phase).

Methodology (Normal-Phase HPLC):

  • Column Selection: A silica gel column is often effective for the separation of diastereomers.[8]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, a mixture of n-hexane and isopropanol. The optimal ratio must be determined empirically, starting with a low polarity mixture (e.g., 98:2 n-hexane:isopropanol) and gradually increasing the polarity to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the crude 1,3-dimethyl-THBC mixture in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the β-carboline core.

    • Temperature: Ambient.

  • Injection and Elution: Inject the sample and monitor the chromatogram for the elution of two distinct peaks corresponding to the cis and trans diastereomers.

  • Fraction Collection: Collect the separated fractions corresponding to each peak for subsequent analysis.

Rationale: The different three-dimensional structures of the cis and trans isomers lead to differential interactions with the stationary phase, resulting in different retention times and thus, separation. For more challenging separations, derivatization of the secondary amine in the piperidine ring can alter the polarity and conformational rigidity of the diastereomers, potentially enhancing resolution.[7]

Stereochemical Assignment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for the unambiguous assignment of the relative stereochemistry of 1,3-disubstituted tetrahydro-β-carbolines.[4][5]

The key principle lies in the steric compression effect observed in the trans isomer. In its most stable chair-like conformation, one of the methyl groups at C-1 or C-3 is forced into an axial position, leading to a 1,3-diaxial interaction. This steric hindrance causes an upfield shift (shielding) of the signals for the C-1 and C-3 carbons in the ¹³C NMR spectrum compared to the cis isomer, where both methyl groups can occupy pseudo-equatorial positions.[5]

Predicted NMR Spectral Data

The following table summarizes the predicted key ¹³C NMR chemical shift differences based on established data for analogous compounds.[4][5] The absolute chemical shift values will need to be determined experimentally, but the relative differences are characteristic.

Carbon AtomPredicted Chemical Shift (δ) for cis-isomer (ppm)Predicted Chemical Shift (δ) for trans-isomer (ppm)Expected Difference (Δδ) (ppm)
C-1 More deshielded (downfield)More shielded (upfield)~3-4
C-3 More deshielded (downfield)More shielded (upfield)~1-3

¹H NMR spectroscopy can also be used for stereochemical assignment through the analysis of proton-proton coupling constants (³JHH), which can provide information about the dihedral angles and thus the conformation of the piperidine ring.[10]

NMR_Stereochemical_Assignment cluster_0 Trans Isomer (1,3-diaxial interaction) cluster_1 Cis Isomer (pseudo-equatorial substituents) Trans C-1 and C-3 carbons experience steric compression Increased electron density (shielding) Upfield shift in ¹³C NMR spectrum Result Result: Unambiguous assignment of relative stereochemistry Trans:f2->Result Δδ ≈ 1-4 ppm Cis Reduced steric strain 'Normal' electron density (deshielding) Downfield shift relative to trans Cis:f2->Result

Caption: Logic for stereochemical assignment using ¹³C NMR.

Pharmacological Significance of Stereoisomerism

While specific biological data for the individual stereoisomers of 1,3-dimethyl-THBC are not extensively documented in the reviewed literature, the broader family of 1,3-disubstituted tetrahydro-β-carbolines has shown significant pharmacological potential, particularly as inhibitors of phosphodiesterase 5 (PDE5).[4][5]

In these studies, stereochemistry at both C-1 and C-3 has been demonstrated to be a critical determinant of biological activity. For instance, in a series of tadalafil analogues, the absolute configuration of the chiral carbons was found to be essential for potent PDE5 inhibition.[5] It is highly probable that the cis and trans isomers of 1,3-dimethyl-THBC will exhibit different biological activities and potencies due to their distinct three-dimensional shapes, which will dictate how they fit into the binding pocket of a biological target. The differential orientation of the methyl groups will influence key binding interactions, such as hydrophobic contacts and van der Waals forces.

Conclusion

The stereochemistry of 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-β-carboline is a multifaceted topic with significant implications for its synthesis, purification, and biological activity. The presence of two stereocenters gives rise to distinct cis and trans diastereomers, which can be synthesized via the Pictet-Spengler reaction and separated using chromatographic techniques like HPLC. Unambiguous stereochemical assignment is reliably achieved through ¹³C NMR spectroscopy by analyzing the characteristic upfield shift of the C-1 and C-3 carbon signals in the trans isomer. Given the established importance of stereochemistry in the pharmacological activity of related compounds, the individual evaluation of the cis and trans isomers of 1,3-dimethyl-THBC is a prerequisite for any drug discovery and development program.

References

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Methodological & Application

Application Note: Enantioselective Separation of 1,3-Dimethyl-Tetrahydro-β-carboline Using Polysaccharide-Based Chiral Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the enantioselective separation of cis- and trans-1,3-dimethyl-1,2,3,4-tetrahydro-β-carboline (DMTBC), a crucial chiral scaffold in medicinal chemistry and neuropharmacology. We provide a robust High-Performance Liquid Chromatography (HPLC) method centered on the use of polysaccharide-based chiral stationary phases (CSPs), renowned for their broad enantiorecognition capabilities. This document delves into the fundamental principles of chiral recognition, offers a detailed, step-by-step protocol for method development and analysis, and includes practical guidance for optimization and troubleshooting. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a validated starting point for achieving baseline separation of DMTBC enantiomers, ensuring accurate stereochemical assignment and enantiopurity assessment.

Introduction: The Significance of 1,3-Dimethyl-Tetrahydro-β-carboline Chirality

The 1,2,3,4-tetrahydro-β-carboline (THβC) framework is a privileged structure found in a vast array of natural products and synthetic pharmaceutical agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including antitumor, antiviral, and antimalarial properties. 1,3-Dimethyl-tetrahydro-β-carboline (DMTBC) is a synthetic derivative of this class that has garnered significant interest due to its potential neurological effects. The synthesis of DMTBC, often via the Pictet-Spengler reaction, can result in the formation of multiple stereoisomers, as it possesses two stereogenic centers at the C1 and C3 positions.

The spatial arrangement of the methyl groups (cis or trans) and the absolute configuration of each enantiomer ((+)/(-) or (R)/(S)) can dramatically influence the compound's pharmacological and toxicological profile. It is well-established in drug development that enantiomers of a chiral drug can have different pharmacokinetic properties, pharmacodynamic effects, and toxicities. Therefore, the ability to separate and characterize individual stereoisomers is not merely an analytical exercise but a fundamental requirement for drug safety, efficacy, and regulatory compliance. This guide provides the technical framework for achieving this critical separation.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The successful enantioseparation of DMTBC relies on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most powerful and versatile tools in chiral chromatography.[3] The most widely used selectors are carbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), which is the selector in the highly successful CHIRALCEL® OD series of columns.[2][4]

The mechanism of chiral recognition is a complex, multifactorial process based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[3] The polysaccharide backbone adopts a helical secondary structure, forming chiral grooves or cavities. The carbamate derivatives attached to the polysaccharide provide multiple sites for interaction, including:

  • Hydrogen Bonding: The N-H and C=O groups on the carbamate moieties can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings of the phenylcarbamate groups can interact with aromatic moieties on the analyte.

  • Dipole-Dipole Interactions: Polar groups on both the selector and the analyte can engage in electrostatic interactions.

  • Steric Hindrance (Inclusion): The most critical factor is often the steric fit. One enantiomer will fit more snugly or favorably into the chiral cavity of the CSP, leading to a more stable complex and, consequently, a longer retention time on the column.

The combination of these interactions results in a difference in the binding energy between the two enantiomers and the CSP, enabling their chromatographic separation.

Experimental Workflow and Protocols

This section outlines a detailed protocol for the enantioselective separation of DMTBC. The method is based on proven strategies for the separation of structurally similar β-carboline derivatives on a polysaccharide-based CSP.[3][5]

Visualization of the Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results. The following diagram illustrates the key stages of the analytical process.

workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis Sample Racemic DMTBC Sample Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject HPLC HPLC System with Chiral Column (CHIRALCEL® OD-H) MobilePhase Mobile Phase Preparation (n-Hexane/IPA) Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->HPLC Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Performance Metrics (Rs, α, k') Chromatogram->Calculate Report Report Results Calculate->Report

Caption: High-level workflow for DMTBC enantioseparation.

Recommended Materials and Reagents
  • Analyte: Racemic 1,3-dimethyl-tetrahydro-β-carboline (cis/trans mixture or isolated isomers).

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm (Daicel Corporation).[6]

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample Preparation: 0.45 µm PTFE syringe filters.

Step-by-Step Protocol

1. Sample Preparation: a. Prepare a stock solution of racemic DMTBC at a concentration of 1.0 mg/mL in the mobile phase. b. Sonicate briefly to ensure complete dissolution. c. Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Mobile Phase Preparation: a. Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio. A recommended starting composition is n-Hexane / Isopropanol (90:10, v/v) . b. Degas the mobile phase thoroughly using an inline degasser or by sonication under vacuum.

3. HPLC Instrument Setup and Column Equilibration: a. Install the CHIRALCEL® OD-H column in the column compartment. b. Set the column temperature to 25 °C. c. Set the flow rate to 1.0 mL/min. d. Set the UV detector wavelength to 254 nm. e. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. Injection and Data Acquisition: a. Inject 10 µL of the filtered sample solution. b. Acquire data for a sufficient duration to allow for the elution of both enantiomers. c. Calculate the retention factors (k'), selectivity (α), and resolution (Rs) using standard chromatographic equations.

Expected Results and Method Optimization

Based on the successful separation of similar β-carboline structures, the proposed method is expected to provide good resolution of the DMTBC enantiomers.[3][5] The following table summarizes the recommended starting conditions and provides guidance for optimization.

ParameterRecommended Starting ConditionOptimization Guidance
Chiral Column CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm)This cellulose-based CSP is a robust first choice for β-carbolines. If resolution is insufficient, an amylose-based CSP (e.g., CHIRALPAK® AD-H) could be screened as an alternative.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)The alcohol modifier (IPA) is crucial. To increase retention and potentially improve resolution: decrease the IPA percentage (e.g., to 95:5). To decrease retention: increase the IPA percentage (e.g., to 85:15).
Flow Rate 1.0 mL/minCan be adjusted to optimize analysis time. Lowering the flow rate (e.g., to 0.8 mL/min) may improve resolution at the cost of longer run times.
Temperature 25 °CTemperature affects thermodynamics. Lowering the temperature (e.g., to 15 °C) often increases enantioselectivity (α) but also increases retention and viscosity.
Detection UV at 254 nmThe indole chromophore of DMTBC absorbs strongly in the UV region. Wavelength can be optimized by acquiring a UV spectrum of the analyte.
Proposed Chiral Recognition Mechanism

The enantioseparation of DMTBC on a cellulose tris(3,5-dimethylphenylcarbamate) phase is driven by a combination of intermolecular interactions. The rigid tetrahydro-β-carboline core and the orientation of the two methyl groups are key to the differential fit within the CSP's chiral grooves.

mechanism cluster_interactions Interaction Forces CSP Chiral Stationary Phase (Cellulose Carbamate) Analyte1 (+)-DMTBC Enantiomer Analyte1->CSP Stronger, More Stable Complex (Longer Retention) Analyte2 (-)-DMTBC Enantiomer Analyte2->CSP Weaker, Less Stable Complex (Shorter Retention) Hbond Hydrogen Bonding PiPi π-π Stacking Steric Steric Inclusion

Caption: Model of differential analyte-CSP interactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Separation / Co-elution Insufficient interaction with the CSP; mobile phase is too strong.Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). Screen a different alcohol (e.g., ethanol). Screen a different polysaccharide CSP (e.g., amylose-based).
Poor Resolution (Rs < 1.5) Selectivity (α) is too low; poor peak shape (tailing).Optimize the mobile phase composition as described above. Lower the column temperature. For basic compounds like DMTBC, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape by masking residual silanol groups on the silica support.
Broad Peaks Extra-column band broadening; column degradation; sample solvent mismatch.Ensure sample is dissolved in the mobile phase. Check for leaks or excessive tubing length. Use a guard column to protect the analytical column.
Irreproducible Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Use a thermostatted column compartment.

Conclusion

This application note provides a robust and scientifically grounded protocol for the enantioselective separation of 1,3-dimethyl-tetrahydro-β-carboline using the CHIRALCEL® OD-H column. By leveraging the exceptional resolving power of polysaccharide-based chiral stationary phases, researchers can confidently determine the enantiomeric purity of DMTBC. The detailed methodology, optimization strategies, and troubleshooting guide serve as a comprehensive resource for scientists in pharmaceutical development and related fields, enabling the accurate stereochemical characterization essential for advancing research and ensuring drug safety.

References

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Beta-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of beta-carboline alkaloids. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. Beta-carboline alkaloids, due to their basic nature, often present a significant challenge in reversed-phase HPLC: peak tailing.

This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving this common issue. We will move beyond simple checklists to explore the underlying chemical and physical principles, empowering you to make informed decisions in your laboratory.

Understanding the Problem: What is Peak Tailing and Why Does it Matter?

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (TF) or Asymmetry Factor (As) . For regulated analyses, a TF value of ≤ 2.0 is often required, though values closer to 1.0 are always desirable.[2]

Why is peak tailing a problem?

  • Inaccurate Quantification: Tailing peaks are difficult for integration software to process correctly, leading to inconsistent and inaccurate peak area measurements.[2]

  • Poor Resolution: A tailing peak can merge with a closely eluting peak, compromising the resolution and making it impossible to quantify either compound accurately.

  • Reduced Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, impacting the limit of detection (LOD) and limit of quantification (LOQ).

Part 1: Initial Diagnosis - A Chemical or Physical Problem?

The first step in troubleshooting is to determine if the issue stems from specific chemical interactions with your beta-carboline analytes or a more general physical problem with the HPLC system or column.

Q: All the peaks in my chromatogram are tailing, including my neutral markers. What does this suggest?

A: When every peak in your chromatogram exhibits tailing, it strongly points to a physical or mechanical issue within your HPLC system that is disrupting the flow path.[3] This is a systemic problem, not a chemical one specific to your analytes. The primary culprits are:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made fittings between the injector and detector, can cause the sample band to spread out, leading to peak broadening and tailing.[2][4] This is often referred to as "infinite dilution."[3]

  • Column Void or Bed Deformation: A void or channel can form at the inlet of the column over time due to high pressure, pH instability, or physical shock.[5] This disrupts the uniform flow of the mobile phase, distorting all peaks that pass through it. A partially blocked column inlet frit can cause a similar effect.

Q: Only my beta-carboline alkaloid peaks are tailing. Other neutral compounds in the same run look perfectly symmetrical. What is the likely cause?

A: This is a classic sign of a specific chemical interaction between your analytes and the stationary phase.[3] Because beta-carboline alkaloids contain basic nitrogen atoms, they are prone to undesirable secondary interactions with the column packing material, particularly silica-based columns. The neutral compounds in your sample do not have these ionizable groups and therefore elute with good peak shape, confirming that the physical flow path of your system is likely not the problem.[3]

The following sections will focus on diagnosing and solving these critical chemical interactions.

Part 2: Troubleshooting Chemical Causes of Peak Tailing

The basic nature of beta-carboline alkaloids is the primary driver of their challenging chromatographic behavior on standard silica-based reversed-phase columns.

Q1: What is the most common chemical reason for my beta-carboline peaks to tail?

A: The most prevalent cause is an unwanted secondary retention mechanism involving ionic interactions between your protonated beta-carboline analyte and ionized residual silanol groups on the silica surface of the stationary phase.[1][5]

Here's the mechanism:

  • Silica Surface: Standard silica-based columns (e.g., C18) are built on a silica backbone, which has silanol groups (Si-OH) on its surface. Even after bonding the C18 chains and "end-capping," many residual silanols remain.[6][7]

  • Silanol Acidity: Some of these silanols, particularly "free" or "acidic" silanols, are quite acidic with a pKa around 3.8–4.2.[6] In mobile phases with a pH above 4, these groups deprotonate to become negatively charged silanates (Si-O⁻).

  • Analyte Basicity: Beta-carboline alkaloids are basic. In the acidic-to-neutral pH range typically used for reversed-phase HPLC, their nitrogen atoms become protonated, carrying a positive charge (Analyte-NH⁺).

  • Secondary Interaction: This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged stationary phase surface. This ion-exchange interaction is a secondary retention mechanism in addition to the primary hydrophobic retention, and it is kinetically slow, resulting in significant peak tailing.[7][8]

Caption: Secondary ionic interaction causing peak tailing.

Q2: How can I use mobile phase pH to mitigate these silanol interactions?

A: Manipulating the mobile phase pH is the most powerful tool for controlling the ionization state of both the analyte and the stationary phase, thereby minimizing peak tailing.[9][10][11] You have two primary strategies:

Strategy 1: Low pH (The "Go-To" Method) Operate at a low pH, typically between pH 2.5 and 3.5 . At this pH, the concentration of protons (H⁺) is high enough to force the equilibrium of the silanol groups to their neutral, protonated state (Si-OH).[1][2] By neutralizing the stationary phase surface, you eliminate the primary site for ionic interaction, leading to a dramatic improvement in peak shape for basic compounds.[12]

Strategy 2: High pH (Requires a Specific Column) Alternatively, you can operate at a high pH, typically pH > 9-10 . At this pH, the beta-carboline analyte is deprotonated and becomes a neutral free base. This neutral form will not engage in ionic interactions with the (now fully deprotonated) silica surface. CRITICAL CAVEAT: Standard silica columns are not stable above pH 8 and will dissolve.[12] This strategy must be used with a pH-stable column, such as one with hybrid-particle technology (e.g., BEH) or a polymer-based packing.[12]

pH RangeState of Silanol Groups (pKa ~4)State of Beta-Carboline (pKa ~7-8)Primary InteractionExpected Peak Shape
Low (2.5 - 3.5) Neutral (Si-OH) Protonated (Analyte-NH⁺)HydrophobicGood
Mid (4.5 - 6.5)Ionized (Si-O⁻) Protonated (Analyte-NH⁺)Ionic & HydrophobicPoor (Tailing)
High (> 9.0) Ionized (Si-O⁻)Neutral (Analyte-N) HydrophobicGood (with stable column)
Caption: Table 1. The effect of mobile phase pH on analyte, stationary phase, and expected peak shape.
Q3: My peak shape is still not ideal after adjusting the pH. What other mobile phase modifications can I try?

A: If pH adjustment alone is insufficient, you can introduce mobile phase additives that compete with your analyte or mask the active sites.

  • Add a Competing Base: A small, basic amine like triethylamine (TEA) can be added to the mobile phase at a concentration of 10-40 mM.[13] TEA is a "silanol blocker"; it gets protonated and preferentially interacts with the active silanol sites, effectively shielding your beta-carboline analyte from them. Be aware that TEA has a strong odor and can be difficult to flush from a column.[13]

  • Use Ion-Pairing Reagents: An ion-pair reagent like trifluoroacetic acid (TFA) at 0.1% not only lowers the pH to ~2 but also provides a counter-ion (TFA⁻).[12] This counter-ion can form a neutral ion pair with the protonated beta-carboline, increasing its hydrophobicity and preventing it from interacting with the silanols.[14] Note: TFA is an ion-suppressing agent for mass spectrometry and should be used with caution if interfacing with an MS detector.

  • Increase Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help to saturate the ionic sites on the stationary phase.[2]

Q4: Could my choice of HPLC column be the problem?

A: Absolutely. Modern column technology has been developed specifically to address the issue of peak tailing for basic compounds. If you are using an older column (e.g., a Type A silica column), simply switching to a modern column can solve the problem.

Column TypeKey FeatureAdvantage for Beta-Carbolines
High-Purity, End-Capped Silica (Type B) Low metal content, fewer acidic silanols, and surface treated to cap residual silanols.[1][15]Significantly reduces the number of active sites available for secondary interactions. This is the modern standard.
Hybrid Particle Technology (e.g., BEH) Silica particles with integrated organic polymer, providing mechanical strength.[12]Excellent chemical stability across a wide pH range (1-12), enabling both low and high pH strategies.[12]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain.The polar group helps to shield the residual silanols from basic analytes, improving peak shape.[4]
Superficially Porous Particles (SPP / Core-Shell) Solid core with a porous outer layer.Provides very high efficiency, leading to sharper peaks which can sometimes mask minor tailing. Available with various chemistries.[16]
Caption: Table 2. Comparison of modern HPLC column chemistries for beta-carboline analysis.
Q5: I'm analyzing a complex plant extract and suspect metal chelation might be contributing to tailing. How can I address this?

A: Trace metals (like iron, aluminum, or sodium) can be present in the silica matrix and can act as Lewis acids, creating highly active sites for interaction.[2][7] If your beta-carboline structure has functional groups capable of chelation (e.g., adjacent hydroxyl and keto groups), this can be a source of severe peak tailing.

Diagnostic Test: Add a small amount of a strong chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) , to your mobile phase.[2] If the peak shape improves dramatically, it confirms that metal chelation is a contributing factor. The EDTA will preferentially bind to the metal sites on the stationary phase, making them unavailable for interaction with your analyte.

Q6: Can the solvent I dissolve my sample in affect peak tailing?

A: Yes, this is a frequently overlooked but critical factor. The sample diluent should be chromatographically weaker than or equal in strength to the mobile phase .[17][18]

If you dissolve your beta-carboline sample in a strong solvent (e.g., 100% Methanol or Acetonitrile) and inject it into a mobile phase with a high aqueous content (e.g., 90% water), the strong "plug" of solvent carrying your sample will disrupt the equilibrium at the column head.[19] This causes the analyte band to spread and distort, often resulting in split or severely tailed peaks.

Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of organic solvent necessary to dissolve the sample, then dilute with the aqueous component of the mobile phase.[20]

Part 3: A Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the root cause.

Troubleshooting_Workflow Start Peak Tailing Observed for Beta-Carboline Alkaloids Check_All_Peaks Do ALL peaks tail, including neutrals? Start->Check_All_Peaks Chemical_Issue Chemical Interaction Issue Check_All_Peaks->Chemical_Issue No, only alkaloids Physical_Issue Physical System Issue Check_All_Peaks->Physical_Issue Yes, all peaks Optimize_pH 1. Optimize Mobile Phase pH (Low pH: 2.5-3.5) Chemical_Issue->Optimize_pH Check_Fittings 1. Check Tubing & Fittings (Minimize dead volume) Physical_Issue->Check_Fittings pH_OK Peak shape good? Optimize_pH->pH_OK Additives 2. Use Mobile Phase Additives (e.g., TEA, low % TFA) pH_OK->Additives No Done Problem Solved pH_OK->Done Yes Additives_OK Peak shape good? Additives->Additives_OK Check_Column 3. Evaluate Column (Use modern Type B / Hybrid column) Additives_OK->Check_Column No Additives_OK->Done Yes Column_OK Peak shape good? Check_Column->Column_OK Check_Solvent 4. Check Sample Solvent (Match to mobile phase) Column_OK->Check_Solvent No Column_OK->Done Yes Check_Solvent->Done Check_Void 2. Inspect Column for Voids (Reverse flush or replace) Check_Fittings->Check_Void Check_Void->Done

Caption: A logical workflow for troubleshooting peak tailing.

Part 4: Experimental Protocols

Protocol 1: Mobile Phase pH Scouting

This protocol helps determine the optimal mobile phase pH for your beta-carboline analysis.

  • Prepare Buffers: Prepare separate aqueous mobile phase buffers at pH 2.5, 3.0, 3.5, and 7.0. Use a buffer with a pKa close to the target pH (e.g., phosphate for pH 2.5 and 7.0, formate for pH 3.0-3.5). Ensure the buffer concentration is between 10-25 mM.

  • System Setup: Use a modern, high-purity C18 column. Equilibrate the column with a 50:50 mix of your organic solvent (e.g., Acetonitrile) and the pH 7.0 buffer for at least 15 column volumes.

  • Initial Injection: Inject your beta-carboline standard. You will likely observe significant tailing. This is your baseline.

  • Low pH Injections:

    • Flush the system and equilibrate with the mobile phase containing the pH 3.5 buffer for 15 column volumes. Inject the standard and record the chromatogram, noting retention time and tailing factor.

    • Repeat the process for the pH 3.0 and pH 2.5 buffers.

  • Analysis: Compare the peak shapes from all runs. In most cases, you will see a dramatic improvement in peak symmetry as you move from pH 7.0 down to pH 2.5. Select the pH that provides the best peak shape while maintaining adequate retention.

Protocol 2: Measuring System Extra-Column Volume

This protocol helps determine if your HPLC system has excessive dead volume.

  • Prepare System: Set the flow rate to 1.0 mL/min. The mobile phase can be a simple mixture like 50:50 Acetonitrile:Water. Set the UV detector to a wavelength where your marker will absorb (e.g., 265 nm for acetone).

  • Remove Column: Disconnect the tubing from the column inlet and outlet. Connect the two pieces of tubing directly using a zero-dead-volume (ZDV) union.

  • Prepare Marker: Prepare a sample of 1% acetone in water.

  • Inject and Measure: Inject 5-10 µL of the acetone solution. Record the time it takes for the peak maximum to appear (t₀).

  • Calculate Volume: The extra-column volume (V_ec) is calculated as:

    • V_ec (in mL) = t₀ (in min) × Flow Rate (in mL/min)

  • Interpretation: For modern UHPLC or HPLC systems, this volume should be very low (< 20 µL). If your volume is high (> 100 µL), it indicates a problem with excessive tubing length, wide-bore tubing, or poor fittings that could be contributing to peak tailing for all compounds.[2]

References

  • The LCGC Blog. (2019-11-12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?. [Link]

  • PubMed. (n.d.). SPE/RP-HPLC Using C1 Columns: An Environmentally Friendly Alternative to Conventional Reverse-Phase Separations for Quantitation of Beta-Carboline Alkaloids in Human Serum Samples. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • Crawford Scientific. (2018-11-28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • MDPI. (n.d.). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities. [Link]

  • The LCGC Blog. (2020-06-04). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SciELO. (n.d.). Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. [Link]

  • ResearchGate. (2025-08-07). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]

  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. [Link]

  • Scharlab. (n.d.). Ion pair chromatography reagents. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • ResearchGate. (2016-02-03). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. [Link]

  • ResearchGate. (n.d.). RP-HPLC chromatograms of β-carbolines formed in the reactions of.... [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • PMC. (2023-12-09). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. [Link]

  • ResearchGate. (2025-08-06). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]

  • Waters. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. [Link]

  • Veeprho Pharmaceuticals. (2024-08-08). Chemically Bonded Phases in Chromatographic Silicas. [Link]

  • Industry news. (2023-12-27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • YouTube. (2025-07-29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]

Sources

Technical Support Center: Resolving Matrix Effects in Mass Spectrometry of Food-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the mass spectrometric analysis of food-derived alkaloids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For food-derived alkaloids, this includes a complex mixture of lipids, proteins, sugars, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target alkaloid in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly compromise the accuracy and reliability of quantitative analyses.[2][4]

Ion suppression, the more common issue, reduces the analyte's signal due to competition for ionization with matrix components.[1][5] Conversely, ion enhancement can occur when matrix components improve the ionization efficiency of the analyte.[1] Understanding and mitigating these effects is crucial for developing robust and validated analytical methods.[4][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding matrix effects in the analysis of food-derived alkaloids.

Q1: How can I determine if my analysis is affected by matrix effects?

A1: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method, where you compare the analyte's response in a pure solvent standard to its response in a blank matrix extract spiked with the same concentration of the analyte.[3] A significant difference in signal intensity indicates the presence of matrix effects.[3] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4]

Quantitative Assessment of Matrix Effect (ME): ME (%) = (Peak area in post-extraction spike / Peak area in neat solvent) x 100

  • ME < 100% : Ion Suppression

  • ME > 100% : Ion Enhancement

  • Values between 80% and 120% are often considered acceptable, but this can depend on the specific application and regulatory requirements.[7]

Q2: What are the most common sources of ion suppression in food matrices?

A2: In food analysis, phospholipids, salts, and sugars are frequent culprits of ion suppression.[8] When using electrospray ionization (ESI), non-volatile salts can form adducts with the analyte or contaminate the ion source, reducing ionization efficiency.[9] Highly abundant, easily ionizable compounds that co-elute with the analyte of interest can also compete for the limited charge in the ESI droplet, leading to suppression of the analyte's signal.[1][5]

Q3: Can changing my chromatographic conditions help reduce matrix effects?

A3: Yes, optimizing chromatographic separation is a powerful strategy.[1][10] By improving the separation of the target alkaloid from interfering matrix components, you can minimize their co-elution and thus reduce ion suppression.[11] This can be achieved by:

  • Modifying the mobile phase gradient: A shallower gradient around the elution time of the analyte can improve resolution from matrix components.[11]

  • Changing the stationary phase: Using a column with a different selectivity can alter the elution profile of both the analyte and interferences.

  • Employing smaller particle size columns (e.g., UHPLC): This can lead to sharper peaks and better separation.

Q4: Is sample dilution a viable strategy to mitigate matrix effects?

A4: Sample dilution is a simple and often effective method to reduce the concentration of interfering matrix components.[3][12] However, this approach is only suitable if the resulting analyte concentration remains well above the method's limit of quantitation (LOQ).[3] While dilution can minimize matrix effects, it may not be sufficient for trace-level analysis.[10]

Troubleshooting Guides

This section provides detailed, step-by-step guidance on common issues and their resolution.

Issue 1: Significant Ion Suppression Observed for a Target Alkaloid
Diagnostic Workflow:

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Mitigation Strategies:

1. Enhance Sample Preparation and Cleanup: Proper sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS analysis.[1][13]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubilities in two immiscible liquids. Optimizing the pH of the aqueous phase can improve the extraction efficiency of alkaloids, which are often basic compounds.[13] A double LLE, using a nonpolar solvent first to remove hydrophobic interferences, can further enhance cleanup.[13]

  • Solid-Phase Extraction (SPE): SPE offers more selective extraction and cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. A variety of sorbent chemistries (e.g., reversed-phase, ion-exchange) are available and should be chosen based on the physicochemical properties of the target alkaloid and the matrix.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method is highly effective for extracting a wide range of analytes, including alkaloids, from complex food matrices.[14][15][16] The method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive SPE (dSPE) cleanup step to remove specific interferences like fats and pigments.[14][17]

    Protocol: General QuEChERS Procedure for Alkaloid Extraction

    • Weigh 10 g of homogenized food sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For certain alkaloids, acidified acetonitrile may improve extraction efficiency.[17]

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).[14]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove organic acids and sugars, and C18 to remove lipids.[14][17]

    • Shake for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

    • The resulting supernatant is ready for LC-MS analysis, possibly after a dilution step.

2. Implement Robust Calibration Strategies: When matrix effects cannot be completely eliminated through sample preparation and chromatography, specific calibration techniques can compensate for their influence.[3]

  • Internal Standards (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][13]

    • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard for quantitative LC-MS analysis.[2][18][19] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[18][20] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even in the presence of matrix effects.[1]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte.[21][22] This approach helps to mimic the matrix effects seen in the unknown samples, thereby improving accuracy.[21][23][24][25] However, obtaining a truly blank matrix can be challenging.[21]

  • Standard Addition: The method of standard addition involves dividing a sample into several aliquots and "spiking" each with a different, known amount of the analyte.[26][27] A calibration curve is then generated for each sample, and the original concentration is determined by extrapolation.[26][28] This is a very effective but labor-intensive technique, as a separate calibration curve is required for each sample.[3][26]

Comparison of Mitigation Strategies:
StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all matrix components.[3]Simple, fast, and inexpensive.[3]Reduces analyte concentration, potentially compromising sensitivity.[3]
LLE/SPE Physically removes interfering compounds from the sample extract.[1][13]Can significantly reduce matrix effects and improve system robustness.[10]Can be time-consuming, requires method development, and may lead to analyte loss.[2]
QuEChERS Combines extraction and cleanup into a streamlined procedure.[14][15]Fast, effective for a wide range of analytes and matrices, and uses less solvent.[14][15]May not provide sufficient cleanup for very complex or fatty matrices.
SIL Internal Standards Co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.[1][18]Highly accurate and precise; considered the best practice for compensating for matrix effects.[2][19]Can be expensive and may not be commercially available for all alkaloids.[2][29]
Matrix-Matched Calibration Calibrators are prepared in a representative blank matrix to mimic the matrix effects in samples.[21][30]Effectively compensates for matrix effects when a blank matrix is available.[21]Finding a truly analyte-free matrix can be difficult or impossible.[21]
Standard Addition A calibration curve is generated within each sample, inherently correcting for its specific matrix effects.[26][27]Very accurate, especially for samples with high variability in matrix composition.[3][31]Labor-intensive and time-consuming as it requires multiple analyses per sample.[3][26]
Issue 2: Poor Reproducibility Between Samples of the Same Food Type
Causality and Resolution:

Poor reproducibility, even within the same food type (e.g., different batches of honey), can stem from variations in the sample matrix composition. This variability can lead to inconsistent matrix effects from sample to sample.

Logical Approach to Resolution:

Caption: Decision tree for addressing poor reproducibility.

The most robust solution for variable matrix effects is the use of a stable isotope-labeled internal standard for each analyte.[2][19] If SIL-IS are not available or feasible, the standard addition method is the next best choice as it accounts for the unique matrix of each individual sample.[3][31][32]

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Truglio, M. T., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Matrix-matched Calibration. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS).
  • Gillette, M. A., & Carr, S. A. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research.
  • Gillette, M. A., & Carr, S. A. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research.
  • Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Gillette, M. A., & Carr, S. A. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. ACS Publications.
  • Jickells, S., & Negrusz, A. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
  • Chen, Y., et al. (2021). A modified QuEChERS method coupled with liquid chromatography-tandem mass spectrometry for the simultaneous detection and quantification of scopolamine, L-hyoscyamine, and sparteine residues in animal-derived food products. Food Science & Nutrition.
  • Waters Corporation. (2021, January 21). Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5 [Video]. YouTube.
  • Peris-Vicente, J., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Applied Sciences.
  • Peris-Vicente, J., et al. (2022). QuEChERS Application to the Determination of Pyrrolizidine Alkaloids. Encyclopedia.pub.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
  • How to reduce matrix effect and increase analyte signal in extracted samples? (2023, September 25). SCIEX.
  • Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo.
  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.
  • Standard Addition. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS).
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab.
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Technical Support Center: Optimizing the Pictet-Spengler Synthesis of 1,3-Dimethyl-THBC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of 1,3-dimethyl-1,2,3,4-tetrahydro-β-carboline (1,3-dimethyl-THBC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately increase product yield. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Reaction Overview

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and isoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3] In the specific case of 1,3-dimethyl-THBC, the reaction proceeds between tryptamine and acetaldehyde. The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich indole ring.[1][4]

Visualizing the Core Mechanism

Pictet-Spengler Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Rearomatization Tryptamine Tryptamine Schiff_Base Schiff Base (Imine) Tryptamine->Schiff_Base + Acetaldehyde - H2O Acetaldehyde Acetaldehyde Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Attack THBC_Product 1,3-dimethyl-THBC Spirocycle->THBC_Product - H+ Troubleshooting_Workflow Start Low Yield / No Product Check_Reagents Verify Reagent Purity (Tryptamine, Acetaldehyde) Start->Check_Reagents Check_Catalyst Assess Catalyst/pH Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Purify_Reagents Solution: - Recrystallize Tryptamine - Use Fresh Acetaldehyde - Use Anhydrous Solvents Check_Reagents->Purify_Reagents Impure Optimize_Catalyst Solution: - Use Fresh Catalyst - Titrate Catalyst Loading - Try Milder Acids Check_Catalyst->Optimize_Catalyst Suboptimal Optimize_Conditions Solution: - Optimize Temperature - Monitor by TLC/LC-MS - Conduct Under Inert Gas Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Purify_Reagents->Success Optimize_Catalyst->Success Optimize_Conditions->Success Side_Products Complex Mixture Side_Products->Check_Conditions Check_Stereo Analyze Diastereomeric Ratio Side_Products->Check_Stereo Control_Stereo Solution: - Lower Temp for 'cis' - Higher Temp for 'trans' - Change Solvent Check_Stereo->Control_Stereo Control_Stereo->Success

Sources

Validation & Comparative

A Comparative Guide to Optimizing Fermentation Time for Novel Cannabinoid Production: A Case Study on Tetrahydrocannabutol (THCB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Dawn of Cannabinoid Biosynthesis: Moving Beyond Cultivation

Traditional cannabis cultivation, while effective, is fraught with challenges including long growth cycles, susceptibility to environmental factors, and inconsistencies in cannabinoid profiles.[1] Microbial fermentation offers a compelling alternative, enabling the rapid and controlled production of specific cannabinoids in bioreactors.[2][3] This method involves genetically engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to express the enzymatic pathways necessary for cannabinoid synthesis from simple sugars.[4][5] A key advantage of this approach is the ability to produce rare cannabinoids, like THCB, which are often found in negligible quantities in the plant, as well as novel, new-to-nature cannabinoids.[6][4]

The optimization of fermentation parameters is paramount to achieving commercially viable yields.[7][8] Among these parameters, fermentation time is a critical variable that directly influences the final concentration and purity of the target cannabinoid. This guide will provide a framework for systematically investigating this relationship to maximize production efficiency.

Experimental Workflow: A Step-by-Step Protocol for THCB Fermentation and Analysis

The following protocol outlines a robust methodology for evaluating the impact of fermentation time on THCB concentration. This self-validating system incorporates best practices in microbial fermentation and analytical chemistry to ensure reliable and reproducible results.

For this case study, we will utilize a hypothetical strain of Saccharomyces cerevisiae genetically engineered to produce THCB. This strain would be engineered to:

  • Overexpress the necessary enzymes for the cannabinoid biosynthetic pathway.[3]

  • Be optimized for the production of the THCB precursor, butanoic acid, in place of the more common hexanoic acid which leads to THC.

  • Inoculum Preparation: Aseptically inoculate 50 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% dextrose) with a single colony of the THCB-producing S. cerevisiae strain. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Bioreactor Setup: Prepare a 2L benchtop bioreactor containing 1L of sterile fermentation medium (e.g., a defined synthetic medium with a glucose carbon source). Calibrate pH and dissolved oxygen sensors.

  • Inoculation: Inoculate the bioreactor with the 50 mL seed culture.

  • Fermentation Conditions: Maintain the following parameters throughout the fermentation run:

    • Temperature: 30°C[8]

    • pH: 5.5 (controlled with automated addition of 2M NaOH and 2M H₂SO₄)[8]

    • Agitation: 400 rpm

    • Aeration: 1 vvm (volume of air per volume of liquid per minute)

  • Sampling: Aseptically withdraw 10 mL samples from the bioreactor at 12-hour intervals (e.g., 12h, 24h, 36h, 48h, 60h, 72h, 84h, 96h).

  • Sample Preparation:

    • Centrifuge the 10 mL sample to pellet the yeast cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol for HPLC analysis.

  • HPLC Analysis:

    • System: A high-performance liquid chromatography (HPLC) system with a UV detector.

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at 228 nm.

    • Quantification: Use a certified THCB reference standard to create a calibration curve for accurate quantification.

Visualizing the Experimental Workflow

experimental_workflow cluster_fermentation Fermentation Process cluster_analysis Analytical Quantification inoculum Inoculum Preparation (S. cerevisiae - THCB strain) bioreactor Bioreactor Inoculation (2L, 30°C, pH 5.5) inoculum->bioreactor fermentation Controlled Fermentation bioreactor->fermentation sampling Time-Course Sampling (12h intervals) fermentation->sampling extraction Supernatant Extraction (Ethyl Acetate) sampling->extraction 10 mL Sample preparation Sample Preparation (Dry & Reconstitute in Methanol) extraction->preparation hplc HPLC-UV Analysis (C18 Column, 228 nm) preparation->hplc quantification THCB Quantification (vs. Reference Standard) hplc->quantification

Caption: Experimental workflow for determining the correlation between fermentation time and THCB concentration.

Data Presentation and Analysis

The following table presents hypothetical, yet plausible, data from the experiment described above.

Fermentation Time (hours)THCB Concentration (mg/L)
125.2
2418.9
3645.3
4888.7
60152.4
72210.6
84225.1
96220.8

The data clearly indicates a strong positive correlation between fermentation time and THCB concentration up to the 84-hour mark. The production of THCB appears to enter a stationary phase around 72-84 hours, after which a slight decline in concentration is observed at 96 hours. This decline could be attributed to several factors, including nutrient depletion in the medium, accumulation of toxic byproducts, or potential degradation of the target cannabinoid over extended periods.

Based on this data, the optimal fermentation time for maximizing THCB yield under these specific conditions would be approximately 84 hours. Further experiments could be conducted to refine this time point and investigate the cause of the subsequent decrease in concentration.

Causality Behind Experimental Choices
  • Saccharomyces cerevisiae as a Host: This yeast is a well-characterized and robust organism for industrial fermentation, with a wealth of genetic tools available for metabolic engineering.[7][9]

  • Controlled Bioreactor Conditions: Maintaining stable temperature, pH, and aeration is crucial for consistent yeast metabolism and cannabinoid production. Fluctuations in these parameters can lead to stress responses in the yeast, potentially shunting metabolic resources away from the cannabinoid pathway.[8]

  • Time-Course Sampling: Regular sampling is essential to accurately map the production curve and identify the optimal harvest time. Infrequent sampling could miss the peak production window.

  • HPLC for Quantification: HPLC is the gold standard for cannabinoid analysis due to its high resolution, sensitivity, and ability to separate structurally similar compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for systematically determining the optimal fermentation time for the production of novel cannabinoids, using THCB as a case study. The principles and methodologies outlined here are broadly applicable to the fermentative synthesis of other rare or synthetic cannabinoids.

For drug development professionals, understanding and optimizing fermentation kinetics is a critical step in developing a scalable and economically viable production process. Future research should focus on further optimization of fermentation media, fed-batch strategies to extend the productive phase, and the development of more robust yeast strains for even higher yields of novel cannabinoids.[10]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.